molecular formula C24H21BrN4O3 B11545063 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311323-66-7

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11545063
CAS No.: 311323-66-7
M. Wt: 493.4 g/mol
InChI Key: YVNZZTVNKINIQC-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinoline derivatives with oxidized functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of the bromophenyl group in 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic applications and biological studies.

Properties

CAS No.

311323-66-7

Molecular Formula

C24H21BrN4O3

Molecular Weight

493.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21BrN4O3/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-26)23(27)28(19)16-7-9-17(10-8-16)29(31)32/h3-10,21H,11-12,27H2,1-2H3

InChI Key

YVNZZTVNKINIQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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